molecular formula C18H26N2O4 B585173 N,N-Diisopropyltryptamine-d4 Oxalate CAS No. 1346597-82-7

N,N-Diisopropyltryptamine-d4 Oxalate

Cat. No.: B585173
CAS No.: 1346597-82-7
M. Wt: 338.44
InChI Key: OTBAKMLNZXZOCB-PQDNHERISA-N
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Description

N,N-Diisopropyltryptamine-d4 Oxalate is a deuterated derivative of N,N-Diisopropyltryptamine, a compound belonging to the tryptamine class. This compound is primarily used in biochemical research, particularly in the study of proteomics. The deuterium labeling (d4) in this compound enhances its utility in various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, by providing distinct isotopic signatures .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diisopropyltryptamine-d4 Oxalate typically involves the deuteration of N,N-Diisopropyltryptamine. The process begins with the preparation of N,N-Diisopropyltryptamine, which is then subjected to deuterium exchange reactions to incorporate deuterium atoms. The final step involves the formation of the oxalate salt by reacting the deuterated compound with oxalic acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced deuteration techniques and purification methods, such as chromatography, is common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: N,N-Diisopropyltryptamine-d4 Oxalate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield oxides, while reduction will regenerate the amine form .

Scientific Research Applications

N,N-Diisopropyltryptamine-d4 Oxalate has a wide range of applications in scientific research:

    Chemistry: Used as a reference standard in NMR spectroscopy to study molecular structures and dynamics.

    Biology: Employed in metabolic studies to trace biochemical pathways.

    Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.

    Industry: Applied in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of N,N-Diisopropyltryptamine-d4 Oxalate involves its interaction with molecular targets, primarily through its tryptamine backbone. The deuterium atoms enhance the stability and alter the metabolic pathways of the compound, making it a valuable tool in studying biochemical processes. The compound’s effects are mediated through its binding to specific receptors and enzymes, influencing various cellular pathways .

Comparison with Similar Compounds

  • N,N-Diisopropyltryptamine
  • N,N-Dimethyltryptamine
  • N,N-Diisopropyltryptamine Oxalate

Comparison: N,N-Diisopropyltryptamine-d4 Oxalate is unique due to its deuterium labeling, which provides distinct advantages in analytical applications. Compared to its non-deuterated counterparts, it offers enhanced stability and improved detection in NMR spectroscopy. This makes it particularly valuable in research settings where precise isotopic labeling is required .

Properties

CAS No.

1346597-82-7

Molecular Formula

C18H26N2O4

Molecular Weight

338.44

IUPAC Name

oxalic acid;N-propan-2-yl-N-[1,1,2,2-tetradeuterio-2-(1H-indol-3-yl)ethyl]propan-2-amine

InChI

InChI=1S/C16H24N2.C2H2O4/c1-12(2)18(13(3)4)10-9-14-11-17-16-8-6-5-7-15(14)16;3-1(4)2(5)6/h5-8,11-13,17H,9-10H2,1-4H3;(H,3,4)(H,5,6)/i9D2,10D2;

InChI Key

OTBAKMLNZXZOCB-PQDNHERISA-N

SMILES

CC(C)N(CCC1=CNC2=CC=CC=C21)C(C)C.C(=O)(C(=O)O)O

Synonyms

N,N-Bis(1-methylethyl)-1H-indole-3-ethan-d4-amine Oxalate;  3-[2-(Diisopropylamino)ethyl-d4]indole Oxalate;  DiPT-d4 Oxalate; 

Origin of Product

United States

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